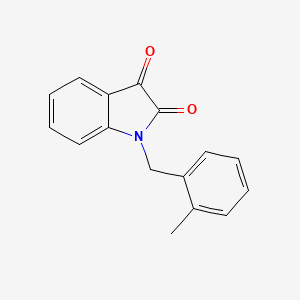

![molecular formula C22H21F3N4O3S B2869674 N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 946239-85-6](/img/structure/B2869674.png)

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives have been reported to possess significant antimicrobial properties . The structural modifications in the pyridazinone moiety can lead to compounds that are effective against a variety of microbial strains. This makes the compound a potential candidate for developing new antimicrobial agents that could be more effective against resistant strains .

Cardiovascular Research

The pyridazinone nucleus was initially explored in the search for cardiovascular drugs. Compounds with this core have been found to exhibit antihypertensive effects , making them valuable for research into treatments for high blood pressure and other cardiovascular conditions .

Anti-Inflammatory and Analgesic Applications

The compound’s structure suggests potential anti-inflammatory and analgesic activities . Research on similar pyridazinone derivatives has shown effectiveness in reducing inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases and pain management .

Anticancer Potential

Pyridazinone derivatives have also been explored for their anticancer properties . The ability to induce apoptosis and inhibit cell proliferation in cancer cells makes this compound a subject of interest in oncology research, where it could contribute to the development of new cancer therapies .

Antidiabetic Activity

Research has indicated that pyridazinone derivatives can have antidiabetic effects . The compound could be used in studies aimed at understanding the mechanisms of diabetes and developing new therapeutic agents to manage blood sugar levels .

Neurological Disorders

Compounds with the pyridazinone core have shown activity related to neurological disorders . This includes potential treatments for conditions such as depression, anxiety, and epilepsy. The compound’s effects on neurotransmitter systems could make it a valuable tool in neuropharmacological research .

Antiplatelet and Antithrombotic Effects

The pyridazinone derivatives have been associated with antiplatelet and antithrombotic effects , which are crucial in preventing blood clots. This application is particularly relevant in the context of cardiovascular diseases and stroke prevention .

Agrochemical Research

Beyond medical applications, pyridazinone-based compounds have been used in agrochemical research . Their potential as antifeedants and growth regulators in plants opens up possibilities for developing new pesticides or herbicides .

properties

IUPAC Name |

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O3S/c23-22(24,25)32-18-8-10-19(11-9-18)33(30,31)28-17-6-4-16(5-7-17)20-12-13-21(27-26-20)29-14-2-1-3-15-29/h4-13,28H,1-3,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTOTXGRLOTCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2869592.png)

![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)

![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)